4-Pyrimidinecarboxaldehyde, 2-[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]-
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Overview
Description
4-Pyrimidinecarboxaldehyde, 2-[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]- is a chemical compound with the molecular formula C12H16N4O2. It is a pyrimidine derivative that features a pyrrolidinyl group, making it a compound of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinecarboxaldehyde, 2-[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]- typically involves the reaction of pyrimidine derivatives with pyrrolidinyl-containing compounds. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
The use of continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidinecarboxaldehyde, 2-[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Pyrimidinecarboxaldehyde, 2-[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Pyrimidinecarboxaldehyde, 2-[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]- involves its interaction with specific molecular targets and pathways. The pyrimidine ring can interact with nucleic acids, potentially affecting DNA and RNA synthesis. The pyrrolidinyl group may enhance its binding affinity to certain enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-Pyrimidinecarboxaldehyde: Lacks the pyrrolidinyl group, making it less versatile in biological applications.
2-Pyrrolidinone: Contains a similar pyrrolidinyl group but lacks the pyrimidine ring, affecting its chemical reactivity and biological activity.
Uniqueness
4-Pyrimidinecarboxaldehyde, 2-[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]- is unique due to the combination of the pyrimidine and pyrrolidinyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
1263279-62-4 |
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Molecular Formula |
C12H16N4O2 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-[3-(2-oxopyrrolidin-1-yl)propylamino]pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C12H16N4O2/c17-9-10-4-6-14-12(15-10)13-5-2-8-16-7-1-3-11(16)18/h4,6,9H,1-3,5,7-8H2,(H,13,14,15) |
InChI Key |
UCZKGMGFIMIDKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC2=NC=CC(=N2)C=O |
Origin of Product |
United States |
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